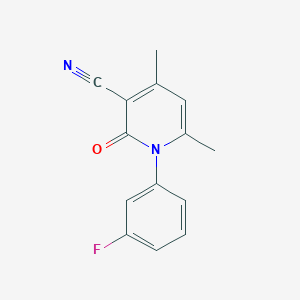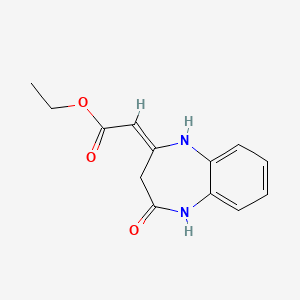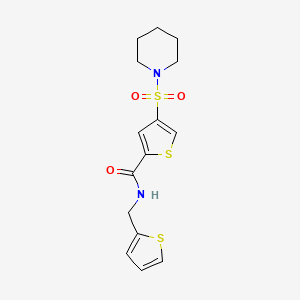![molecular formula C19H30N2O3 B5605963 (1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5605963.png)
(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the aminoethoxy group: This step involves the reaction of the spirocyclic intermediate with an appropriate aminoethoxy reagent under controlled conditions.
Attachment of the ethoxyphenylmethyl group: This step involves the reaction of the intermediate with an ethoxyphenylmethyl reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: The compound can be investigated for its potential use as a drug or drug precursor.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Bromomethyl methyl ether: A compound used in various chemical reactions.
Uniqueness
(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol is unique due to its spirocyclic structure and the presence of both aminoethoxy and ethoxyphenylmethyl groups. This combination of features contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-23-16-5-3-15(4-6-16)14-21-10-7-19(8-11-21)17(22)13-18(19)24-12-9-20/h3-6,17-18,22H,2,7-14,20H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQQODUGRQMZDO-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3(CC2)C(CC3OCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CN2CCC3(CC2)[C@@H](C[C@@H]3OCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
![{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5605889.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B5605910.png)
![[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate](/img/structure/B5605914.png)
![4-(6-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5605921.png)
![8-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}QUINOLINE](/img/structure/B5605927.png)
![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)
![N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide](/img/structure/B5605943.png)


![(1S,5R)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-pyridin-2-yl-1H-pyrazol-5-yl)methanone](/img/structure/B5605971.png)
